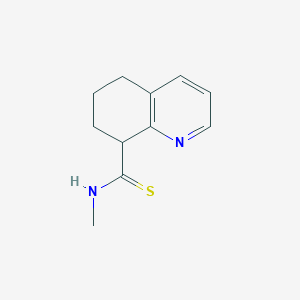
1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine is a chemical compound with a complex structure that includes an indene backbone
Preparation Methods
The synthesis of 1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of an indene derivative with ethyl iodide in the presence of a strong base, followed by the introduction of the dimethylamine group through reductive amination. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine can be compared with similar compounds such as:
1-Methoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-N,N-diethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine: Similar structure but with diethylamine instead of dimethylamine
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-ethoxy-N,N-dimethyl-5,6,7,7a-tetrahydro-4H-inden-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-15-13-9-12(14(2)3)10-7-5-6-8-11(10)13/h9-10H,4-8H2,1-3H3 |
InChI Key |
SFLIYHHHZRPGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CCCCC2C(=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



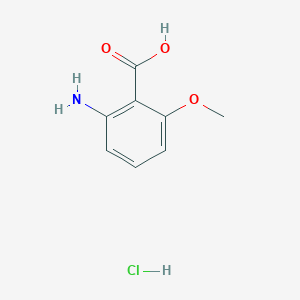
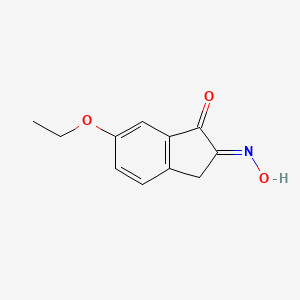


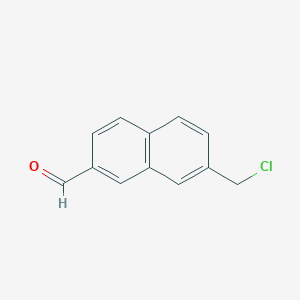
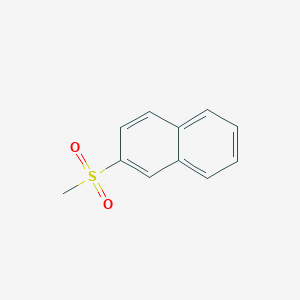
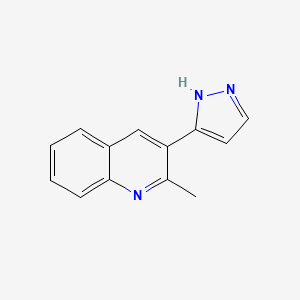
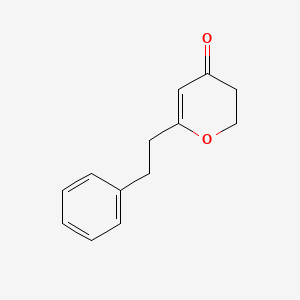

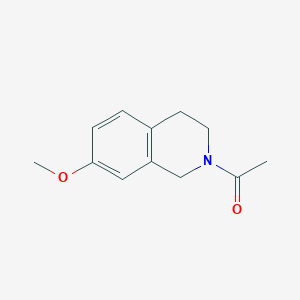
![[(5-Fluoroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11895910.png)
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
